A Comprehensive Technical Guide to the Synthesis and Characterization of G-Quadruplex DNA Fluorescent Probe o-BMVC
A Comprehensive Technical Guide to the Synthesis and Characterization of G-Quadruplex DNA Fluorescent Probe o-BMVC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and application of a representative G-quadruplex (G4) DNA fluorescent probe, 3,6-bis(1-methyl-2-vinylpyridinium) carbazole (B46965) diiodide (o-BMVC). While the initially requested "G-quadruplex DNA fluorescence probe 1 (Compound E1)" is a selective carbazole-based probe, detailed public data for a comprehensive guide is limited. Therefore, this guide utilizes the well-documented and structurally similar carbazole derivative, o-BMVC, as a prime exemplar to illustrate the core principles and methodologies in the field.
Introduction to G-Quadruplex Probes
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are implicated in various crucial biological processes, including the regulation of gene expression and the maintenance of telomere stability. Consequently, they have emerged as promising targets for therapeutic intervention, particularly in oncology. Fluorescent probes that selectively bind to and report on the presence of G4 structures are invaluable tools for their study and for the screening of potential G4-targeted drugs.
An ideal G4 fluorescent probe exhibits high selectivity for G4 structures over other nucleic acid forms, displays a significant change in its fluorescent properties upon binding, possesses good cell permeability, and has low cytotoxicity. The carbazole scaffold has proven to be an excellent platform for the design of such probes.
Synthesis of o-BMVC
The synthesis of 3,6-bis(1-methyl-2-vinylpyridinium) carbazole diiodide (o-BMVC) is a multi-step process that involves the creation of the carbazole core followed by the addition of the vinylpyridinium arms.
Synthesis Workflow
Caption: Synthetic pathway for o-BMVC.
Experimental Protocol: Synthesis of o-BMVC
Note: This is a representative protocol based on typical organic synthesis methodologies for similar compounds. Exact reaction conditions may vary.
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Formylation of 3,6-Dibromocarbazole:
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Dissolve 3,6-dibromocarbazole in an appropriate solvent (e.g., anhydrous DMF).
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Add a formylating agent (e.g., Vilsmeier-Haack reagent, prepared from POCl₃ and DMF) dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction with an ice-water mixture and neutralize with a base (e.g., NaOH solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting aldehyde by column chromatography.
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Wittig Reaction:
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Prepare the ylide by reacting a suitable phosphonium (B103445) salt (e.g., (2-picolyl)triphenylphosphonium chloride) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
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Add the aldehyde from the previous step to the ylide solution at low temperature.
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Allow the reaction to proceed for several hours, then quench with a proton source (e.g., saturated ammonium (B1175870) chloride solution).
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Extract the product, dry the organic phase, and remove the solvent.
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Purify the product by column chromatography to obtain the o-BMVC precursor.
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Quaternization:
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Dissolve the o-BMVC precursor in a suitable solvent (e.g., acetonitrile).
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Add an excess of methyl iodide.
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Heat the reaction mixture under reflux for several hours.
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Cool the reaction, and collect the precipitated solid by filtration.
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Wash the solid with a cold solvent (e.g., diethyl ether) to yield the final product, o-BMVC.
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Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
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Characterization of o-BMVC
The interaction of o-BMVC with G-quadruplex DNA is characterized by a significant change in its photophysical properties.
Quantitative Data Summary
| Property | Value | G4 DNA Target | Conditions |
| Absorption Max (λ_abs) | ~435 nm | Telomeric G4 | 150 mM K⁺ solution |
| Emission Max (λ_em) | ~555 nm | Telomeric G4 | 150 mM K⁺ solution |
| Fluorescence Lifetime (τ) | ~2.8 ns | Telomeric G4 | 150 mM K⁺ solution |
| Fluorescence Lifetime (τ) | ~1.2 ns | Duplex DNA | 150 mM K⁺ solution |
| Binding Affinity (K_a) | ~10⁷ M⁻¹ | Telomeric G4 | - |
| Fluorescence Enhancement | 80-120 fold | Various G4s | 150 mM K⁺ solution |
Signaling Pathway: Fluorescence "Light-Up" Mechanism
Caption: Mechanism of fluorescence enhancement of o-BMVC upon binding to G-quadruplex DNA.
The fluorescence of o-BMVC is quenched in aqueous solution due to intramolecular rotation. Upon binding to the G-quadruplex structure, typically through end-stacking on the G-tetrads, this rotation is restricted. This restriction of intramolecular rotation (RIR) leads to a significant enhancement of the fluorescence quantum yield, resulting in a "light-up" effect.
Experimental Protocol: Fluorescence Titration
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Preparation of DNA Solutions:
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Dissolve the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) and a control duplex DNA in a buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
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To ensure proper folding, heat the G-quadruplex solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature.
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Fluorescence Measurements:
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Prepare a solution of o-BMVC (e.g., 1 µM) in the same buffer in a quartz cuvette.
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Record the initial fluorescence emission spectrum (e.g., excitation at 435 nm, emission scan from 450 to 700 nm).
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Incrementally add small aliquots of the concentrated G-quadruplex DNA solution to the cuvette.
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After each addition, mix thoroughly and record the fluorescence emission spectrum.
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Repeat the titration with the duplex DNA solution as a control.
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Data Analysis:
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Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.
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Analyze the binding isotherm to determine the binding affinity (K_a) of the probe for the G-quadruplex DNA.
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Experimental Protocol: Circular Dichroism (CD) Spectroscopy
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Sample Preparation:
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Prepare solutions of the G-quadruplex DNA (e.g., 5 µM) in the buffer of choice.
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Prepare a stock solution of o-BMVC.
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CD Measurements:
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Record the CD spectrum of the G-quadruplex DNA alone from 220 to 320 nm. The characteristic signature of a parallel G-quadruplex is a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure shows a positive peak around 295 nm.
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Add increasing concentrations of o-BMVC to the DNA solution and record the CD spectrum after each addition.
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Analysis:
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Observe any changes in the CD spectrum of the G-quadruplex upon binding of o-BMVC. Significant changes can indicate a conformational change in the DNA structure induced by the probe.
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Cellular Applications
o-BMVC is cell-permeable and can be used to visualize G-quadruplex structures in living cells. Its distinct fluorescence lifetime when bound to G4 DNA makes it particularly suitable for Fluorescence Lifetime Imaging Microscopy (FLIM).
Experimental Workflow: Cellular Imaging with FLIM
Caption: Workflow for visualizing G-quadruplexes in cells using o-BMVC and FLIM.
Experimental Protocol: Fluorescence Lifetime Imaging Microscopy (FLIM)
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Cell Culture and Staining:
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Culture cells of interest (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy.
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Incubate the cells with a low concentration of o-BMVC (e.g., 1-5 µM) in cell culture medium for a specified period (e.g., 30-60 minutes).
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Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
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FLIM Imaging:
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Acquire fluorescence lifetime images using a confocal microscope equipped with a pulsed laser (e.g., 470 nm) and time-correlated single photon counting (TCSPC) electronics.
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Collect photons and generate a fluorescence decay curve for each pixel in the image.
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Data Analysis:
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Fit the fluorescence decay curves to a multi-exponential decay model to determine the fluorescence lifetime at each pixel.
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Generate a fluorescence lifetime map of the cell, where the color of each pixel corresponds to its fluorescence lifetime.
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Regions with longer lifetimes (e.g., ~2.8 ns) correspond to o-BMVC bound to G-quadruplex DNA, while regions with shorter lifetimes (e.g., ~1.2 ns) represent probe in other environments.
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Experimental Protocol: Cytotoxicity Assay
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Cell Seeding:
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Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment:
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Treat the cells with a range of concentrations of o-BMVC for a specified time (e.g., 24, 48, or 72 hours). Include an untreated control.
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MTT or Similar Viability Assay:
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Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
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Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Analysis:
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Calculate the percentage of cell viability for each concentration relative to the untreated control.
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Plot the cell viability against the probe concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
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Conclusion
o-BMVC serves as an excellent model for a carbazole-based G-quadruplex fluorescent probe. Its synthesis is achievable through standard organic chemistry techniques, and its photophysical properties allow for clear differentiation between G-quadruplex and duplex DNA. The application of advanced techniques like FLIM with o-BMVC enables the visualization and study of G-quadruplexes in their native cellular environment, providing valuable insights for researchers in molecular biology and drug development.
